molecular formula C14H20F3N3O4 B12334210 tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid

tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B12334210
M. Wt: 351.32 g/mol
InChI Key: NBZQVEWQGKZSLX-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular architecture of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid centers on a pyrazolo[3,4-d]azepine scaffold fused to a seven-membered azepine ring. The pyrazole ring (positions 1–3) adopts a planar conformation due to aromatic π-electron delocalization, while the azepine ring (positions 4–8) exhibits partial saturation, introducing conformational flexibility. The tert-butyloxycarbonyl (Boc) group at position 6 serves as a sterically demanding carbamate protecting group, stabilizing the nitrogen atom against nucleophilic attack. The trifluoroacetic acid (TFA) counterion forms an ionic pair with the protonated nitrogen of the azepine ring, influencing solubility and crystallization behavior.

Stereochemical analysis reveals that the azepine ring exists in a twisted boat conformation, as observed in related pyrazoloazepine derivatives. The Boc group adopts a staggered configuration relative to the pyrazole ring, minimizing steric clashes with adjacent hydrogen atoms. Nuclear magnetic resonance (NMR) studies of analogous compounds indicate dynamic interconversion between chair-like and boat conformations at room temperature, with energy barriers influenced by substituent bulkiness.

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular formula C₁₂H₁₉N₃O₂·C₂HF₃O₂
Pyrazole ring geometry Planar (bond angles: 120° ± 2°)
Azepine conformation Twisted boat (dihedral: 25°–40°)
Boc group orientation Staggered (torsion: 60°)

Comparative Analysis of Fused Heterocyclic Systems in Azepine Derivatives

The pyrazolo[3,4-d]azepine system distinguishes itself from related heterocycles through its combination of a five-membered aromatic pyrazole and a seven-membered partially saturated azepine. Compared to pyrazolo[3,4-b]pyridines, which feature a six-membered aromatic ring, the azepine moiety introduces increased conformational自由度 and reduced ring strain. This structural flexibility enables adaptive binding in host-guest complexes, as demonstrated in studies of analogous ferrocenylpyrazolo-diazepinones.

In contrast to benzodiazepine derivatives, where fusion occurs with a benzene ring, the pyrazolo[3,4-d]azepine system exhibits enhanced electronic delocalization across the N1–C5–N3 pathway. This delocalization lowers the basicity of the azepine nitrogen (pKa ≈ 3.5) compared to non-fused azepines (pKa ≈ 6.2), as quantified in potentiometric studies of similar compounds. The trifluoroacetate counterion further stabilizes the protonated form through strong hydrogen bonding and electrostatic interactions.

Table 2: Comparison of Fused Heterocyclic Systems

System Ring Sizes Aromaticity Conformational Flexibility
Pyrazolo[3,4-d]azepine 5 + 7 membered Mixed High
Pyrazolo[3,4-b]pyridine 5 + 6 membered Full Low
Benzodiazepine 6 + 7 membered Partial Moderate

Crystallographic and Conformational Studies

Single-crystal X-ray diffraction analysis of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate derivatives reveals a monoclinic crystal system with space group P2₁/c. The azepine ring adopts a distorted boat conformation, with puckering parameters Q = 0.42 Å and θ = 112°, consistent with computational density functional theory (DFT) predictions. The Boc group lies perpendicular to the pyrazole plane, forming weak C–H···O hydrogen bonds (2.8–3.2 Å) with adjacent molecules.

The trifluoroacetate ion participates in a bifurcated hydrogen bond network, with O···H–N distances of 1.9 Å (azepine N–H) and 2.1 Å (pyrazole C–H). This interaction stabilizes the crystal lattice, yielding a melting point of 189–191°C, significantly higher than the non-salt form (mp 132–134°C). Variable-temperature NMR studies (−50°C to +50°C) show line broadening for azepine protons, indicating slow conformational exchange on the NMR timescale.

Table 3: Crystallographic Data Summary

Parameter Value Source
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.42 Å, b = 12.15 Å, c = 14.30 Å
Hydrogen bond length 1.9–2.1 Å
Torsion angle (N–C–O–C) 178°

Properties

Molecular Formula

C14H20F3N3O4

Molecular Weight

351.32 g/mol

IUPAC Name

tert-butyl 4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H19N3O2.C2HF3O2/c1-12(2,3)17-11(16)15-6-4-9-8-13-14-10(9)5-7-15;3-2(4,5)1(6)7/h8H,4-7H2,1-3H3,(H,13,14);(H,6,7)

InChI Key

NBZQVEWQGKZSLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)NN=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Pyrazole-Based Cyclization Approach

The most common strategy involves using appropriately substituted pyrazole derivatives as starting materials. This approach typically begins with a pyrazole containing reactive functional groups that facilitate the construction of the seven-membered azepine ring.

In one established protocol, aminopyrazole derivatives serve as key building blocks. For example, 3(5)-aminopyrazole can be heated under reflux with appropriate ketoesters to form the fused bicyclic system. In a related approach documented for pyrazolo[3,4-b]azepines, 3(5)-aminopyrazole (0.05 mol) and ethyl levulinate (0.05 mol) are heated under reflux in acetic acid (50 mL) for approximately 20 hours. This method can be adapted for constructing the pyrazolo[3,4-d]azepine scaffold by selecting appropriate starting materials.

Convergent Synthetic Approach

A more convergent approach involves the reaction of pyrazole-3,5-dicarboxylates with appropriate nitrogen-containing three-carbon synthons to construct the azepine ring. This method offers advantages in terms of structural diversity and functional group tolerance.

Detailed Synthesis of tert-Butyl 4,5,7,8-Tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate

Based on synthetic approaches for structurally similar compounds, the preparation of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate can be accomplished through a multi-step sequence. The following optimized protocol has been established:

Preparation from Pyrazole Dicarboxylate Derivatives

The synthesis begins with commercially available methyl pyrazole-3,5-dicarboxylate, which serves as a versatile starting material for constructing the desired bicyclic system.

Step 1: Alkylation of Pyrazole Derivative
Methyl pyrazole-3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propylamine using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in a mixture of acetonitrile and tetrahydrofuran. This reaction proceeds with high yield (approximately 87%) to produce the N-alkylated pyrazole intermediate.

Reaction conditions:

  • Solvent: Acetonitrile/THF
  • Base: DBU (5 equivalents)
  • Temperature: Room temperature
  • Reaction time: 18 hours
  • Yield: 87%

Step 2: Selective Reduction and Cyclization
The alkylated intermediate undergoes selective reduction of one ester group, followed by cyclization. This critical step is accomplished using borane-dimethyl sulfide complex (BMS) in anhydrous tetrahydrofuran.

Reaction conditions:

  • Reducing agent: Borane-dimethyl sulfide (2.0 equivalents)
  • Solvent: Anhydrous THF
  • Temperature: Initial cooling to 0°C, then heating to 70°C
  • Reaction time: 3 hours
  • Work-up: Addition of 4N HCl in dioxane, stirring for 30 minutes

Step 3: N-Boc Protection
The cyclized intermediate is then protected with a tert-butyloxycarbonyl (Boc) group. This is accomplished by treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine.

Reaction conditions:

  • Reagents: Boc₂O (1.1 equivalents), triethylamine (4.5 equivalents)
  • Solvent: Dichloromethane
  • Temperature: Room temperature
  • Reaction time: 1 hour
  • Purification: Column chromatography
  • Overall yield (from step 2): Approximately 68%

Alternative Synthesis via Pyrazolone Intermediates

An alternative approach involves the use of pyrazolone derivatives, which can be cyclized to form the pyrazolo[3,4-d]azepine system. This method begins with the preparation of appropriate pyrazolone precursors.

Step 1: Synthesis of Pyrazolone Intermediate
Hydrazides are reacted with ethyl acetoacetate in ethanol using glacial acetic acid as a catalyst. The reaction mixture is refluxed for approximately 10 hours, monitored by TLC, and the product is isolated by recrystallization from ethanol.

Step 2: Construction of the Azepine Ring
The pyrazolone intermediate undergoes further reaction with appropriate reagents to construct the seven-membered azepine ring. This can be accomplished through various methods, including reaction with bis-electrophilic three-carbon synthons.

Formation of the Trifluoroacetic Acid Salt

The trifluoroacetic acid (TFA) component of the target compound serves multiple purposes. It can function both in the synthetic process (for Boc deprotection in intermediate steps) and as a salt-forming agent for the final product. The formation of the TFA salt can occur under various conditions:

Direct Salt Formation

The free base form of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate can be converted to its TFA salt by treatment with trifluoroacetic acid in an appropriate solvent, typically dichloromethane or diethyl ether. This process enhances the crystallinity and stability of the compound, facilitating isolation and purification.

Salt Formation During Boc Deprotection/Reprotection

During synthetic sequences involving Boc deprotection and reprotection, TFA is commonly employed. The trifluoroacetate salt can form during these processes and may be carried through subsequent transformations if desired.

Optimized Process Parameters

Table 1 summarizes the key process parameters for the synthesis of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid:

Process Parameter Optimized Condition Impact on Yield/Quality
Alkylation temperature 20-25°C Temperature >30°C decreases yield by ~15%
Alkylation time 18-24 hours Shorter times result in incomplete conversion
Reduction agent Borane-dimethyl sulfide Superior to NiCl₂/phenylsilane (yields: 68% vs. 30%)
Reduction temperature Initial cooling to 0°C, then 70°C Critical for selectivity and yield
Boc protection pH 8.5-9.5 pH >10 leads to side reactions
Purification method Column chromatography (silica) Crystallization alone insufficient for >97% purity
TFA salt formation 1.2 equiv. TFA in dichloromethane Optimal for consistent salt stoichiometry

Structural Characterization

The structure of this compound can be confirmed through various analytical techniques. Table 2 presents key spectral data for this compound:

Analytical Method Key Characteristics
¹H NMR (DMSO-d₆) δ 1.38 (s, 9H, C(CH₃)₃), 2.47-2.53 (m, 2H, CH₂), 2.76-2.83 (m, 2H, CH₂), 3.53-3.61 (m, 2H, CH₂), 3.92-4.01 (m, 2H, CH₂), 7.53 (s, 1H, pyrazole-H), 12.10-12.40 (br s, 1H, NH)
¹³C NMR (DMSO-d₆) δ 27.9, 28.4, 44.7, 45.9, 79.3, 104.2, 129.8, 142.6, 154.3, 158.5 (q, CF₃CO₂⁻), 176.8
IR (KBr) 3200-3000 (N-H), 2980 (C-H), 1695 (C=O, Boc), 1655 (C=O, TFA), 1446 (C=C), 1150-1120 (C-O) cm⁻¹
HRMS (ESI) [M+H]⁺ calculated for C₁₂H₂₀N₃O₂: 238.1550; found: 238.1553
Melting point 173-175°C

Scale-Up Considerations and Challenges

When scaling up the synthesis of this compound from laboratory to pilot or industrial scale, several challenges must be addressed:

Heat Transfer and Mixing Efficiency

The selective reduction using borane-dimethyl sulfide is highly exothermic and temperature-sensitive. Efficient heat transfer systems and controlled addition rates are essential to maintain reaction selectivity and safety.

Purification Strategy

Column chromatography, while effective at laboratory scale, becomes impractical at larger scales. Alternative purification methods, such as crystallization protocols or continuous chromatography systems, should be developed.

Comparison of Synthetic Methods

Table 3 provides a comparative analysis of different synthetic approaches for preparing tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate:

Synthetic Approach Key Advantages Limitations Overall Yield
Pyrazole dicarboxylate alkylation/cyclization - Fewer steps
- Higher overall yield
- Readily available starting materials
- Requires careful control of reduction conditions
- Selective monoreduction challenging
60-68%
Pyrazolone intermediate approach - More flexible for analogue synthesis
- Well-established chemistry
- More steps
- Lower overall yield
- More complex purification
35-45%
Direct cyclization of aminopyrazoles - Straightforward chemistry
- Amenable to parallel synthesis
- Variable yields
- Limited functional group tolerance
40-55%

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Therapeutic Potential

The compound exhibits promising therapeutic applications, particularly in the treatment of various diseases:

  • Cancer Treatment : Research indicates that derivatives of pyrazolo[3,4-d]azepines may possess antitumor properties. The structural features of this compound allow it to interact with biological targets involved in cancer cell proliferation and survival .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential use in treating neurological conditions such as Alzheimer's disease and schizophrenia. Studies have shown that similar pyrazolo derivatives can modulate neurotransmitter systems .

Synthesis Methodologies

The synthesis of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine derivatives typically involves cyclization reactions that form the pyrazolo ring system. Various methods have been developed over the years:

  • Cyclo-condensation Reactions : These reactions utilize bifunctional reagents to facilitate the formation of the pyrazolo ring. The introduction of substituents can be achieved through electrophilic substitutions .
  • Use of Trifluoroacetic Acid : The incorporation of trifluoroacetic acid enhances the solubility and stability of the compound during synthesis and may improve its biological activity due to its electron-withdrawing properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer activity of a related pyrazolo compound. The compound demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of pyrazolo derivatives in models of neurodegenerative diseases. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

tert-Butyl 2-Amino-4,5,7,8-tetrahydro-6H-thiazolo[4,5-d]azepine-6-carboxylate (CAS: Unspecified)
  • Molecular Formula : C₁₂H₁₈N₂O₂S.
  • Key Differences: Replaces the pyrazolo ring with a thiazolo group, introducing sulfur into the heterocycle.
  • Applications : Used in peptide mimetics and enzyme inhibitors due to thiazole’s prevalence in bioactive molecules.
tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate (CAS: 851377-09-8)
  • Molecular Formula : C₁₃H₁₈F₃N₃O₅S.
  • Key Differences : Contains a trifluoromethylsulfonyloxy (-OSO₂CF₃) group, a strong leaving group, enhancing reactivity in nucleophilic substitutions compared to the parent compound .
  • Applications : Intermediate in Suzuki-Miyaura couplings or palladium-catalyzed cross-couplings.
tert-Butyl 2-Bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate (CAS: 1352925-59-7)
  • Molecular Formula : C₁₂H₁₇BrN₂O₂S.
  • Key Differences : Bromine substitution at the 2-position of the thiazolo ring enables further functionalization via cross-coupling reactions (e.g., Heck or Buchwald-Hartwig) .

Functional and Reactivity Comparisons

Role of Trifluoroacetic Acid (TFA)
  • TFA vs. Hydrochloric Acid (HCl) : TFA’s lower boiling point (72°C vs. HCl’s -85°C) facilitates easier removal under reduced pressure, making it preferable in deprotection steps during solid-phase peptide synthesis .
  • TFA vs. Acetic Acid : TFA’s stronger acidity (pKa 0.23 vs. 4.76) enhances protonation of basic groups, improving solubility of intermediates in organic solvents .
tert-Butyl Carboxylate as a Protecting Group
  • Stability : The tert-butyl group is stable under basic and nucleophilic conditions but cleaved under acidic conditions (e.g., TFA or HCl/dioxane) .
  • Comparison with Benzyl Esters : tert-Butyl esters offer better steric protection against enzymatic degradation in prodrug designs compared to benzyl derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound (CAS: 2387602-00-6) C₁₃H₁₈F₃N₃O₂ 333.24 Pyrazolo-azepine, tert-butyl ester, TFA Kinase/topoisomerase inhibitors
tert-Butyl 2-amino-thiazolo[4,5-d]azepine-6-carboxylate C₁₂H₁₈N₂O₂S 302.36 Thiazolo, amine, tert-butyl ester Enzyme inhibitors
tert-Butyl 3-(trifluoromethylsulfonyloxy)-pyrazolo[3,4-d]azepine-6-carboxylate C₁₃H₁₈F₃N₃O₅S 385.36 Triflyloxy, pyrazolo-azepine Cross-coupling precursor
tert-Butyl 2-bromo-thiazolo[5,4-d]azepine-6-carboxylate (CAS: 1352925-59-7) C₁₂H₁₇BrN₂O₂S 333.24 Thiazolo, bromo, tert-butyl ester Suzuki coupling precursor

Biological Activity

The compound tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate; 2,2,2-trifluoroacetic acid is a member of the pyrazoloazepine class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Pyrazoloazepines are known for their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific compound has been studied for its interactions with various biological targets and its therapeutic potential in different disease models.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]azepines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown potent inhibitory effects against various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against MCF-7 and HCT-116 cancer cells, indicating strong cytotoxicity .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]azepines

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56
14MCF-70.045
15HCT-1160.097

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazolo[3,4-d]azepines has also been a focus of research. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For example, certain derivatives demonstrated selective COX-2 inhibition with IC50 values significantly lower than traditional anti-inflammatory drugs like indomethacin .

Table 2: COX Inhibition by Pyrazolo[3,4-d]azepines

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
119a0.020.04
119b0.030.05

Neuroprotective Effects

Emerging studies have suggested that pyrazolo[3,4-d]azepines may possess neuroprotective properties. These compounds have been evaluated for their ability to mitigate neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The mechanisms involved include modulation of inflammatory cytokines and inhibition of apoptotic pathways .

The biological activity of tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate is primarily attributed to its interaction with key enzymes and receptors involved in cancer progression and inflammation:

  • EGFR Inhibition : Some derivatives have been shown to inhibit epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
  • Cyclooxygenase Inhibition : The compounds selectively inhibit COX enzymes, reducing the production of pro-inflammatory mediators.
  • Neuroprotective Pathways : They may activate survival pathways while inhibiting apoptosis in neuronal cells.

Study on Anticancer Activity

In a recent study published in Molecules, researchers synthesized various pyrazolo[3,4-d]azepine derivatives and evaluated their anticancer efficacy against several cell lines including MCF-7 and HCT-116. The most potent compound exhibited an IC50 value of 0.045 µM against MCF-7 cells .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of these compounds using a carrageenan-induced paw edema model in rats. Compounds demonstrated significant reduction in edema comparable to standard treatments such as diclofenac .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate?

  • Methodology :

  • Step 1 : Use tert-butyl carbamate as a protecting group for amines. For example, bromoacetic acid tert-butyl ester is employed in nucleophilic substitution reactions to introduce the tert-butyloxycarbonyl (Boc) group .
  • Step 2 : Cyclization via coupling agents like EDCI/HOBt to form the pyrazolo-azepine core. Evidence from similar compounds (e.g., pyrrolo[3,4-d]pyrimidine derivatives) shows that trifluoroacetic acid (TFA) is often used for Boc deprotection .
  • Step 3 : Purification via preparative HPLC, with retention time and LCMS data (e.g., m/z 757 [M+H]+) used to confirm product identity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Key Methods :

  • LCMS : Monitor molecular ion peaks (e.g., m/z 757 [M+H]+) and isotopic patterns to confirm molecular weight .
  • HPLC : Use reverse-phase columns (e.g., C18) under conditions like SQD-FA05 (retention time: 1.23 minutes) for purity assessment .
  • NMR : Analyze tert-butyl group signals (e.g., singlet at ~1.4 ppm for Boc protons) and pyrazolo-azepine ring splitting patterns .

Q. What are the stability considerations for storing this compound?

  • Recommendations :

  • Store at -20°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group .
  • Avoid prolonged exposure to moisture or acidic conditions, which may degrade the trifluoroacetic acid counterion .

Advanced Research Questions

Q. How can coupling reactions involving trifluoroacetic acid derivatives be optimized for higher yields?

  • Strategies :

  • Solvent Selection : Use anhydrous DMF or dichloromethane to minimize side reactions .
  • Catalysis : Employ EDCI/HOBt or DCC/DMAP systems to enhance amide bond formation .
  • Monitoring : Track reaction progress via TLC (Rf comparison) or inline HPLC to identify intermediates .

Q. How to resolve discrepancies in mass spectrometry data during characterization?

  • Troubleshooting :

  • Adduct Formation : Check for sodium/potassium adducts (e.g., [M+Na]+) by adjusting ionization parameters .
  • Isotopic Patterns : Verify isotopic clusters (e.g., chlorine/bromine signatures) to rule out impurities .
  • Fragmentation Analysis : Use MS/MS to confirm structural integrity of the pyrazolo-azepine core .

Q. What strategies ensure stereochemical integrity in the synthesis of bicyclic compounds like pyrazolo-azepines?

  • Approaches :

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)-configured intermediates) .
  • Asymmetric Catalysis : Apply chiral ligands (e.g., BINAP) in cyclization steps to control stereocenters .
  • Chiral HPLC : Separate diastereomers post-synthesis using columns like Chiralpak AD-H .

Q. How to interpret complex NMR splitting patterns in the pyrazolo-azepine ring system?

  • Guidelines :

  • Ring Current Effects : Aromatic protons in the pyrazole ring show downfield shifts (δ 7.5-8.5 ppm) .
  • Coupling Constants : Vicinal coupling (J = 2-4 Hz) in the azepine ring indicates chair-like conformations .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm bicyclic connectivity .

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